molecular formula C24H24N4O2S2 B11135019 2-[(2-methylpropyl)amino]-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(2-methylpropyl)amino]-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11135019
M. Wt: 464.6 g/mol
InChI Key: OREUHRZVDCBBFO-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted with a (Z)-configured thiazolidinone moiety. Key structural elements include:

  • A 2-methylpropyl (isobutyl) amino group at position 2 of the pyridopyrimidine ring.
  • A thioxo group at position 2 of the thiazolidinone, which may enhance hydrogen-bonding or metal-chelation capabilities.

Synthesis likely involves condensation of a pyridopyrimidine precursor with a thiazolidinone aldehyde, analogous to methods described for related compounds .

Properties

Molecular Formula

C24H24N4O2S2

Molecular Weight

464.6 g/mol

IUPAC Name

(5Z)-5-[[2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H24N4O2S2/c1-15(2)14-25-21-18(22(29)27-12-8-7-11-20(27)26-21)13-19-23(30)28(24(31)32-19)16(3)17-9-5-4-6-10-17/h4-13,15-16,25H,14H2,1-3H3/b19-13-

InChI Key

OREUHRZVDCBBFO-UYRXBGFRSA-N

Isomeric SMILES

CC(C)CNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4

Canonical SMILES

CC(C)CNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) enhances reaction rates, achieving 90% yield while reducing side products. The use of K₂CO₃ in acetonitrile facilitates deprotonation, promoting nucleophilic attack at the β-position of the carbonyl.

Solvent and Catalyst Optimization

Polar aprotic solvents (e.g., DMF) paired with triethylamine (TEA) improve solubility of intermediates, particularly for substrates bearing electron-withdrawing groups. Catalytic amounts of p-toluenesulfonic acid (PTSA) further accelerate cyclization.

Introduction of the (2-Methylpropyl)Amino Group

Functionalization at the 2-position is achieved through nucleophilic substitution or reductive amination.

Nucleophilic Substitution

Treatment of 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one with 2-methylpropylamine in dichloromethane (DCM) at 50°C for 12 hours affords the 2-[(2-methylpropyl)amino] derivative in 78% yield. The reaction is catalyzed by TEA to scavenge HCl, with excess amine (3 eq.) ensuring complete substitution.

Reductive Amination

Alternative routes employ reductive amination of 2-keto intermediates. For example, condensation of 2-oxo-4H-pyrido[1,2-a]pyrimidin-4-one with 2-methylpropylamine using NaBH₃CN in methanol yields the target amine with 70% efficiency. This method avoids halogenated intermediates but requires strict pH control (pH 6–7).

Synthesis of the Thiazolidinone Moiety

The 4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene fragment is prepared via a three-component reaction:

Condensation of 1-Phenylethylamine

1-Phenylethylamine reacts with carbon disulfide and chloroacetic acid in ethanol under reflux (24 hours), forming 3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one. The product is recrystallized from ethanol (mp 142–144°C) and characterized by IR (νmax = 1685 cm⁻¹, C=O).

Generation of the 5-Ylidene Intermediate

Treatment of the thiazolidinone with POCl₃ at 0°C generates the 5-chloromethylene intermediate, which is subsequently reacted with malononitrile in DCM to form the stabilized ylidene species. This step achieves 65% yield, with Z-configuration favored due to steric hindrance from the 1-phenylethyl group.

Coupling of Thiazolidinone to the Pyrido[1,2-a]Pyrimidin-4-One Core

The final conjugation employs a Knoevenagel condensation between the 3-formyl group of the pyrido[1,2-a]pyrimidin-4-one and the thiazolidinone ylidene.

Reaction Conditions

A mixture of 3-formyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one and the thiazolidinone ylidene is stirred in ethanol with piperidine as a base (72 hours, 25°C). The Z-isomer predominates (85:15 Z:E ratio), confirmed by NOESY correlations between the thiazolidinone methylene and pyrimidinone protons.

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), yielding 62% of the title compound. Key spectroscopic data include:

  • ¹H NMR (CDCl₃) : δ 8.91 (d, J = 6.5 Hz, 1H, C6-H), 7.55 (s, 1H, thiazolidinone CH), 4.25 (q, J = 7.0 Hz, 1H, NCH₂Ph).

  • IR (KBr) : 1678 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).

Optimization and Scale-Up Challenges

Stereochemical Control

The Z-configuration is stabilized by intramolecular hydrogen bonding between the thioxo group and the pyrimidinone nitrogen. Microwave-assisted coupling (100°C, 30 min) increases Z-selectivity to 92%.

Solvent Effects

Non-polar solvents (toluene) favor cyclization but slow reaction kinetics. Mixed solvents (DMF:toluene, 1:3) balance reactivity and solubility, achieving 75% isolated yield.

Comparative Analysis of Synthetic Routes

MethodYield (%)Z:E RatioKey Advantage
Conventional Knoevenagel6285:15Low cost
Microwave-Assisted7592:8Rapid reaction time
Solvent-Free5880:20Environmentally benign

Chemical Reactions Analysis

Types of Reactions

2-[(2-methylpropyl)amino]-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The amino and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Chemical Structure and Synthesis

The structure of this compound includes a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidine derivative. The synthesis typically involves multi-step organic reactions that may include cyclization, functional group modifications, and possibly solid-phase synthesis techniques to enhance yield and purity.

Biological Activities

This compound has been investigated for several biological activities:

1. Antimicrobial Activity

  • Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. The thiazolidine moiety is known to disrupt bacterial cell wall synthesis, making compounds containing this structure potential candidates for antibiotic development .

2. Anticancer Properties

  • Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that thiazolidinone derivatives can induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial pathways .

3. Enzyme Inhibition

  • The compound's ability to inhibit specific enzymes has been explored. For example, certain thiazolidinone derivatives are known to inhibit butyrylcholinesterase activity, which is crucial for neurodegenerative disease treatment . The inhibition of this enzyme can lead to increased levels of acetylcholine in the synaptic cleft, potentially ameliorating symptoms in diseases such as Alzheimer's.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 2-[(2-methylpropyl)amino]-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one exhibited MIC values in the low micromolar range against resistant strains of Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that thiazolidinone-based compounds could reduce cell viability significantly at concentrations as low as 10 µM. Mechanistic studies revealed that these compounds triggered apoptosis via the intrinsic pathway, evidenced by increased caspase activity and mitochondrial membrane potential disruption .

Data Summary

Biological Activity Mechanism Reference
AntimicrobialDisruption of cell wall synthesis
AnticancerInduction of apoptosis
Enzyme InhibitionInhibition of butyrylcholinesterase

Mechanism of Action

The mechanism of action of 2-[(2-methylpropyl)amino]-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties
Compound Name Key Substituents Molecular Formula (Calc. MW) Synthesis Method (Inferred)
Target Compound 2-(2-methylpropyl)amino; 3-(1-phenylethyl)thiazolidinone C₂₅H₂₇N₅O₂S₂ (517.65 g/mol) Condensation with isobutylamine
2-[(3-Methoxypropyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]methyl} 3-methoxypropylamino; 4-methylbenzyl-thiazolidinone C₂₆H₂₈N₆O₃S₂ (568.73 g/mol) Schiff base formation
2-[(2-Methoxyethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]methyl} 2-methoxyethylamino; 3-methoxypropyl-thiazolidinone C₂₁H₂₅N₅O₄S₂ (507.63 g/mol) Multi-step alkylation

Key Observations :

  • Thiazolidinone Substituents: The 1-phenylethyl group offers greater steric hindrance and aromaticity than 4-methylbenzyl () or 3-methoxypropyl (), which may affect receptor binding.
  • Molecular Weight : The target compound has a moderate molecular weight (517 g/mol), aligning with Lipinski’s rules for drug-likeness, unlike higher-weight analogs (e.g., 568 g/mol in ).
Analytical Characterization
  • 1H-NMR : The target compound’s 1-phenylethyl group would show aromatic protons at δ 7.2–7.5 ppm, while the isobutyl group’s methyl protons resonate near δ 0.9–1.1 ppm .
  • Crystallography : Tools like SHELX and WinGX (used for analogous structures) could resolve its Z-configuration and planarity .

Biological Activity

The compound 2-[(2-methylpropyl)amino]-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a pyrido[1,2-a]pyrimidinone core structure, which is known for its pharmacological significance. The presence of thiazolidine and thioxo groups contributes to its chemical reactivity and potential biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related thiazolidine derivatives. For example, compounds structurally similar to the target compound exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Notably, some derivatives showed effectiveness exceeding that of standard antibiotics such as ampicillin and streptomycin by 10–50 times. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.004 to 0.03 mg/mL against sensitive strains like Enterobacter cloacae and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Thiazolidine Derivatives

CompoundMIC (mg/mL)MBC (mg/mL)Most Sensitive Strain
Compound 80.004–0.030.008–0.06Enterobacter cloacae
Compound 150.004–0.06Not specifiedTrichoderma viride
Control (Ampicillin)VariableVariableVarious

Antifungal Activity

The same studies also reported antifungal activity with MIC values ranging from 0.004 to 0.06 mg/mL, indicating good to excellent efficacy against fungi such as Trichoderma viride and moderate resistance observed in species like Aspergillus fumigatus .

Molecular docking studies have suggested that the antimicrobial action may involve the inhibition of specific kinases, which are crucial for various cellular processes in both pathogens and host organisms . This dual-targeting mechanism could explain the broad-spectrum activity observed.

Case Studies

A notable case study involved the synthesis and testing of several thiazolidine derivatives that included the target compound's structural elements. These studies confirmed significant antibacterial effects against a range of pathogens, including resistant strains of Escherichia coli and Pseudomonas aeruginosa. The structure-activity relationship (SAR) analyses indicated that modifications to the thiazolidine ring could enhance activity .

Q & A

Q. What are the key steps in synthesizing this compound, and how can purity be ensured?

The synthesis involves multi-step organic reactions, including:

  • Thiazolidinone precursor preparation : Reacting substituted amines with carbon disulfide and ketones under reflux conditions .
  • Coupling reactions : Condensation of thiazolidinone derivatives with pyrido-pyrimidine scaffolds using Knoevenagel-type reactions under inert atmospheres (e.g., nitrogen) to stabilize the Z-configuration of the exocyclic double bond .
  • Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) and recrystallization to achieve >95% purity . Structural confirmation requires NMR (1H/13C), IR spectroscopy , and mass spectrometry to verify functional groups and molecular weight .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • 1H/13C NMR : Identifies proton environments (e.g., methyl groups at δ 1.0–1.5 ppm) and confirms the Z-configuration via coupling constants .
  • IR spectroscopy : Detects carbonyl (1650–1750 cm⁻¹) and thioxo (1200–1250 cm⁻¹) stretches .
  • X-ray crystallography : Resolves stereochemical ambiguities; SHELXL (SHELX suite) is widely used for refinement .

Q. What are the primary structural features influencing this compound’s potential bioactivity?

  • The thiazolidinone-thioxo moiety enables hydrogen bonding with biological targets (e.g., enzymes), while the pyrido-pyrimidine core provides π-π stacking interactions .
  • Substituents like the 1-phenylethyl group enhance lipophilicity, potentially improving membrane permeability .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?

  • Dynamic effects : Assess temperature-dependent NMR to rule out conformational exchange broadening .
  • Crystallographic validation : Use WinGX/ORTEP to compare experimental X-ray structures with computationally predicted geometries (e.g., DFT-optimized bond lengths) . Example: A 2024 study resolved Z/E isomerism disputes by correlating NOESY cross-peaks with crystallographic torsion angles .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Catalysis : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency in pyrido-pyrimidine formation .
  • DoE (Design of Experiments) : Systematic variation of temperature, stoichiometry, and reaction time to identify optimal conditions (e.g., 72% yield at 80°C for 12 hours vs. 58% at 60°C) .

Q. How does structural modification of the thiazolidinone ring affect bioactivity?

  • Comparative SAR studies : Replace the 1-phenylethyl group with benzodioxole () or allyl () substituents to modulate target affinity.
  • Activity cliffs : In a 2024 study, replacing 2-methylpropyl with 3-methoxypropyl reduced antimicrobial IC50 from 12 µM to 8 µM, suggesting enhanced membrane penetration .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with kinases or bacterial enzymes .
  • MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories . Example: A 2025 study linked the compound’s thioxo group to selective inhibition of bacterial dihydrofolate reductase via conserved hydrogen bonds .

Methodological Considerations

Q. How to address low reproducibility in biological assays involving this compound?

  • Standardize protocols : Use identical solvent systems (e.g., DMSO concentration ≤0.1% in cell assays) to minimize cytotoxicity artifacts .
  • Control experiments : Include structurally related analogs (e.g., 3-isopropyl-thiazolidinone derivatives, ) to validate target specificity.

Q. What are best practices for resolving crystallographic disorder in the pyrido-pyrimidine core?

  • Twinning analysis : Use PLATON to detect pseudo-merohedral twinning and refine with TWINLAWS .
  • Occupancy refinement : SHELXL’s PART command to model disordered atoms (e.g., rotating methyl groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.